![molecular formula C8H8N4O B1338080 吡唑并[1,5-A]吡啶-2-碳酰肼 CAS No. 80537-15-1](/img/structure/B1338080.png)

吡唑并[1,5-A]吡啶-2-碳酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

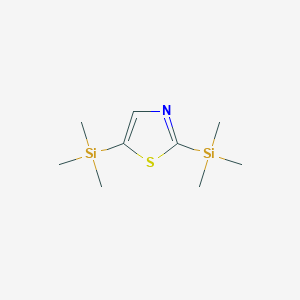

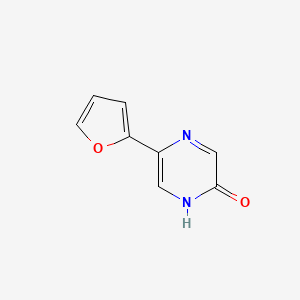

Pyrazolo[1,5-a]pyridine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their biological relevance and potential therapeutic applications. These compounds are characterized by a fused pyrazole and pyridine ring system, which can be functionalized to yield a variety of analogs with diverse chemical and biological properties .

Synthesis Analysis

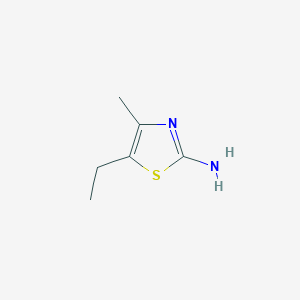

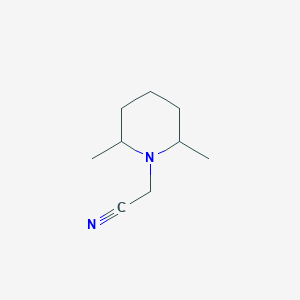

The synthesis of pyrazolo[1,5-a]pyridine derivatives has been achieved through various methods. One approach involves cross-dehydrogenative coupling reactions between 1,3-dicarbonyl compounds and N-amino-2-iminopyridines, promoted by acetic acid and molecular oxygen, which allows for the formation of uniquely substituted derivatives under catalyst-free conditions . Another method describes the synthesis of 2-substituted pyrazolo[1,5-a]pyridines through a cascade process involving palladium-catalyzed direct alkenylation followed by silver-mediated cyclization, providing a direct route for the preparation of these compounds . Additionally, functionalized pyrazolo[1,5-a]pyridines have been synthesized via oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins at room temperature .

Molecular Structure Analysis

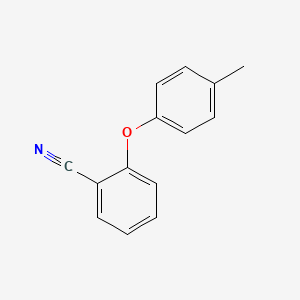

The molecular structure of pyrazolo[1,5-a]pyridine derivatives has been characterized using various spectroscopic techniques. For instance, the crystal structure of a 2,5-diaryl-1,3,4-oxadiazole derivative containing a substituted pyrazolo[1,5-a]pyridine unit was determined using single-crystal X-ray crystallography, revealing a monoclinic spatial structure with coplanar aromatic rings conducive to conjugation .

Chemical Reactions Analysis

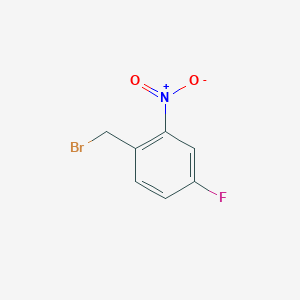

Pyrazolo[1,5-a]pyridine derivatives can undergo a range of chemical reactions, leading to the formation of various heterocyclic compounds. For example, N-substituted acetohydrazides can react with 2-substituted cinnamonitriles to yield competitive cyclizations to pyrazolo[3,4-b]pyridinones and [1,2,4]triazolo[1,5-a]pyridinones . Additionally, carbohydrazides and carbonylazides of pyrazolo[3,4-b]pyridines have been used as reactive intermediates in the synthesis of new heterocyclic derivatives .

Physical and Chemical Properties Analysis

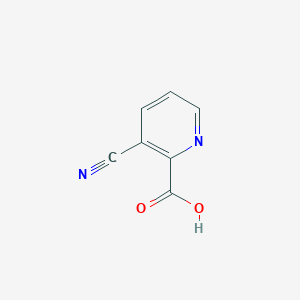

The physical and chemical properties of pyrazolo[1,5-a]pyridine derivatives are influenced by their molecular structure and substituents. For instance, the absorption spectra of these compounds can range from 264 nm to 303 nm, with larger conjugation systems exhibiting red-shifted absorption characteristics. They also exhibit blue fluorescence in dilute solutions with quantum yields of fluorescence between 0.32 and 0.83 in dichloromethane . The biological evaluation of these compounds has shown promising in vitro potency against Mycobacterium tuberculosis, with nanomolar MIC values against drug-susceptible and multidrug-resistant strains, and significant reduction of bacterial burden in infected mouse models .

科学研究应用

1. Optical Applications

- Application Summary : Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties .

- Methods of Application : The study involved the synthesis of a family of PPs, which were then tested for their optical properties .

- Results : The PPs showed good solid-state emission intensities, making them suitable for designing solid-state emitters .

2. Bio-Applications

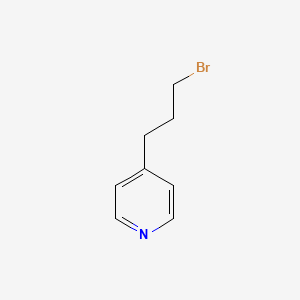

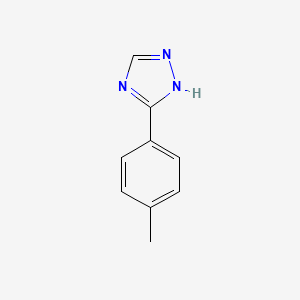

- Application Summary : A copper-catalyzed approach was developed for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .

- Methods of Application : The study involved a microwave-assisted copper-catalyzed approach, which was used to develop a concise route using various 7-O-propargylated pyrazolo[1,5-a]pyrimidines and 1-azidoglycosides .

- Results : The synthesized triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids showed promising anticancer activity against MCF-7, MDA-MB231, and MDA-MB453 cell lines .

属性

IUPAC Name |

pyrazolo[1,5-a]pyridine-2-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-10-8(13)7-5-6-3-1-2-4-12(6)11-7/h1-5H,9H2,(H,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQRAGXUDEWXEGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=NN2C=C1)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00512052 |

Source

|

| Record name | Pyrazolo[1,5-a]pyridine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazolo[1,5-A]pyridine-2-carbohydrazide | |

CAS RN |

80537-15-1 |

Source

|

| Record name | Pyrazolo[1,5-a]pyridine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3Ar,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B1338000.png)

![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1338025.png)